molecular formula C9H16N4O2 B13622734 Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate

Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate

Cat. No.: B13622734
M. Wt: 212.25 g/mol
InChI Key: JODOQIKVKRMIPU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate typically involves the reaction of a suitable precursor with a triazole derivative under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the triazole ring is introduced into the pentanoate backbone. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in substitution reactions where one of its hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its triazole ring.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: This compound shares a similar backbone but lacks the triazole ring.

    Benzimidazoles: These compounds contain a similar nitrogen-rich ring structure but differ in their specific ring composition and substituents.

Uniqueness

Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate is unique due to the presence of both an amino group and a triazole ring, which confer specific chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 2-amino-2-methyl-5-(1,2,4-triazol-1-yl)pentanoate

InChI

InChI=1S/C9H16N4O2/c1-9(10,8(14)15-2)4-3-5-13-7-11-6-12-13/h6-7H,3-5,10H2,1-2H3

InChI Key

JODOQIKVKRMIPU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=NC=N1)(C(=O)OC)N

Origin of Product

United States

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